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Linear polyacrylamide (LPA) is a chemically synthesized, inert carrier that facilitates the

efficient precipitation of small quantities of DNA and RNA from dilute solutions.[1] Unlike

biological carriers such as glycogen or tRNA, LPA is free from nucleic acid contamination,

making it an ideal choice for sensitive downstream applications like PCR, RT-PCR, and next-

generation sequencing.[2][3] Its use ensures high recovery rates of nucleic acids, especially

from picogram and nanogram amounts, without interfering with subsequent enzymatic

reactions or spectrophotometric measurements.[1][4] LPA is particularly effective for

precipitating nucleic acid fragments larger than 20 base pairs, allowing for the separation of

unincorporated nucleotides and primers.[1]

Advantages of Linear Polyacrylamide as a Carrier

High Purity: As a synthetic polymer, LPA is free from contaminating DNA, RNA, and enzymes
that can be present in biological carriers like glycogen, which is often derived from mussels
or oysters.[2][3]
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 Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular
biology, such as DNA polymerases, ligases, and reverse transcriptases.[1]

» Enhanced Recovery: It significantly improves the recovery of low concentrations of nucleic
acids, forming a visible pellet after centrifugation.[5][6]

» Versatility: LPA is effective for precipitating both DNA and RNA and can be used with either
ethanol or isopropanol.[7]

o Selective Precipitation: Under specific conditions, LPA can be used for the selective
precipitation of RNA, leaving DNA in the supernatant.[8]

Quantitative Data Summary

The following tables summarize the recovery efficiency of nucleic acids using linear
polyacrylamide compared to other carriers under various conditions. The data is compiled
from a systematic investigation of key factors in nucleic acid precipitation.

Table 1: Comparison of Nucleic Acid Recovery Rates with Different Co-precipitants and
Alcohols
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. . No Carrier Glycogen
Nucleic Acid LPA Recovery
Alcohol Recovery Rate  Recovery Rate
Type Rate (%)
(%) (%)
MiRNA Ethanol Not specified 89 Not specified
miRNA Isopropanol Not specified Not specified 73
PCR Product
Ethanol 63 72 72
(150 bp)
PCR Product
Isopropanol 54 65 67
(150 bp)
Plasmid Ethanol Not specified Not specified Not specified
Plasmid Isopropanol Not specified Not specified 80
Primer Ethanol Not specified 90 Not specified
Primer Isopropanol Not specified 76 Not specified

Data adapted from Li et al., 2020.[9]

Table 2: Influence of Cation Type on Nucleic Acid Recovery with Ethanol

Nucleic Acid Type Cation Recovery Rate (%)
MiRNA MgCl2 80
PCR Product (150 bp) MgCl2 63
Primer NaAc 88
Plasmid NaAc 79

Data adapted from Li et al., 2020.[9]

Experimental Protocols
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Preparation of Linear Polyacrylamide (5 mg/mL Stock
Solution)

This protocol describes the synthesis of a 5 mg/mL stock solution of linear polyacrylamide.
Materials:

o Acrylamide (molecular biology grade, free of bis-acrylamide)

e Tris-HCI (1 M, pH 8.0)

e Sodium Acetate (3 M, pH 7.5)

« EDTA (0.5 M)

o Ammonium persulfate (APS), 10% solution (freshly prepared)

e N,N,N',N'-Tetramethylethylenediamine (TEMED)

* Nuclease-free water

o Ethanol (95% and 70%)

Procedure:

e In a 50 mL conical tube, combine the following reagents in the order listed:

o 4.25 mL of nuclease-free water

[¢]

200 pL of 1 M Tris-HCI, pH 8.0

o

33 pL of 3 M Sodium Acetate, pH 7.5

o

10 pL of 0.5 M EDTA

o

0.25 g of acrylamide

e Mix gently until the acrylamide is completely dissolved.
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e Add 50 pL of 10% APS and 5 pL of TEMED to initiate polymerization.

o Mix immediately and let the solution stand at room temperature for 30 minutes to become
viscous.

e Precipitate the polymerized LPA by adding 12.5 mL of 95% ethanol.

e Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

o Carefully decant the supernatant.

e Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.
e Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

o Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add 1
mL of water for every 5 mg of dried LPA). The pellet may need to be incubated overnight with
gentle shaking to dissolve completely.

e Aliquot and store at -20°C.

Standard DNA/RNA Precipitation Protocol with LPA

This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions.
Materials:

e LPA stock solution (5 mg/mL)

e Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (7.5 M)

o Ethanol (100%, ice-cold) or Isopropanol (100%, room temperature)

o Ethanol (70%, ice-cold)

» Nuclease-free water or TE buffer

Procedure:
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e To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

e Add 1-2 pL (5-10 pg) of the 5 mg/mL LPA stock solution.[5] Mix gently by vortexing.

e Add 2.5 volumes of ice-cold 100% ethanol or 1 volume of room temperature isopropanol.
e Mix thoroughly by inverting the tube several times.

 Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can
be extended overnight.

e Centrifuge at 212,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.
o Carefully aspirate and discard the supernatant. The pellet should be visible.

o Gently add 500 uL of ice-cold 70% ethanol to wash the pellet.

o Centrifuge at 212,000 x g for 5 minutes at 4°C.

o Carefully remove the supernatant.

o Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.

e Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Selective RNA Precipitation Protocol with LPA

This protocol allows for the selective precipitation of RNA, leaving the majority of DNA in the
supernatant.[3]

Materials:

e LPA stock solution (5 mg/mL)

» Ethanol (low concentration, e.g., 28.5%)
» Nuclease-free water

Procedure:

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


http://www.genelink.com/Literature/ps/PS40-5132_PptionSoln_Ver3.3.pdf
https://www.researchgate.net/publication/356466919_Selective_precipitation_of_RNA_with_linear_polyacrylamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e To your nucleic acid sample, add LPA to achieve a specific LPA:RNA ratio (e.g., a ratio of
10:1 or higher can enhance the salt-dependent precipitation of RNA).

e Add a low concentration of ethanol (e.g., a final concentration of 28.5%). The optimal ethanol
concentration may need to be determined empirically.[8]

 Incubate at a controlled temperature (e.g., 21°C). Temperature is a critical parameter for
selectivity.[8]

e Centrifuge at high speed to pellet the RNA-LPA complex.
e The supernatant will contain the DNA and can be further processed if needed.
o Wash the RNA pellet with 70% ethanol as described in the standard protocol.

» Resuspend the RNA pellet in a suitable buffer.

Experimental Workflow Diagram
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Start with DNA/RNA Sample
in Aqueous Solution

Add Salt
(e.g., 1/10 vol. 3M NaOAc, pH 5.2)

;

Add Linear Polyacrylamide
(1-2 pL of 5 mg/mL stock)

Add Alcohol
(2.5 vol. cold 100% Ethanol or
1 vol. Isopropanol)

Incubate
(-20°C for 230 min)
Centrifuge
(212,000 x g, 15-30 min, 4°C)

:

Wash Pellet
(with 70% Ethanol)

Centrifuge
(212,000 x g, 5 min, 4°C)

Air-dry Pellet

Resuspend in
Nuclease-free Water or TE Buffer

Purified DNA/RNA

Click to download full resolution via product page

Caption: Workflow for DNA/RNA precipitation using LPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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